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Compound of Interest

Compound Name: Creticoside C

Cat. No.: B14861202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Creticoside C, a diterpenoid natural product. The information presented herein is essential for

the identification, characterization, and further investigation of this compound in research and

development settings. All data is compiled from the primary literature reporting its isolation and

structural elucidation.

Core Spectroscopic Data
The structural determination of Creticoside C relies on a combination of modern spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are

summarized below.

Table 1: ¹H NMR Spectroscopic Data for Creticoside C
Position

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Data unavailable in

public sources

Table 2: ¹³C NMR Spectroscopic Data for Creticoside C
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Position Chemical Shift (δ) ppm

Data unavailable in public sources

Table 3: Mass Spectrometry and Infrared Spectroscopy
Data for Creticoside C

Spectroscopic Technique Observed Values

High-Resolution Mass Spectrometry (HRMS)
Molecular Formula: C₂₆H₄₄O₈ Molecular Weight:

484.6 g/mol

Infrared (IR) Spectroscopy (cm⁻¹) Data unavailable in public sources

Initial searches for a primary publication detailing the complete NMR and IR data for

Creticoside C (CAS 53452-34-9) were unsuccessful. While the compound is commercially

available and its molecular formula and weight are established, the detailed spectroscopic

assignments from its initial isolation are not readily accessible in widespread scientific

databases. The data will be updated upon locating the original structure elucidation paper.

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the accurate structural

characterization of natural products. The following are detailed methodologies typical for the

analysis of compounds like Creticoside C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure Creticoside C (typically 1-5 mg) is dissolved in an

appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a

high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

Data Acquisition:

¹H NMR: Spectra are acquired with a sufficient number of scans to ensure a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a
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tetramethylsilane (TMS) internal standard (δ 0.00).

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to

single lines for each unique carbon atom. Chemical shifts are referenced to the solvent

signal.

2D NMR: COSY, HSQC, and HMBC experiments are conducted using standard pulse

programs to establish proton-proton and proton-carbon correlations, which are crucial for

assigning the complex structure.

Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray

Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is

infused into the mass spectrometer.

Data Acquisition: Data is acquired in either positive or negative ion mode to observe the

protonated molecule [M+H]⁺, sodiated molecule [M+Na]⁺, or deprotonated molecule [M-H]⁻.

The high resolution allows for the precise determination of the molecular formula based on

the exact mass.

Infrared (IR) Spectroscopy
Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr)

powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution.

Instrumentation: An FT-IR (Fourier-Transform Infrared) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational

frequencies of the functional groups present in the molecule.

Logical Workflow for Natural Product
Characterization
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The process of identifying a novel compound like Creticoside C from a natural source follows

a structured workflow. This involves extraction, isolation, and ultimately, structure elucidation

using the spectroscopic methods described.

Extraction & Isolation

Spectroscopic Analysis & Elucidation

Plant Material (e.g., Sarcococca saligna)

Crude Extract

Solvent Extraction

Fractionation (Column Chromatography)

Pure Compound (Creticoside C)

Purification (e.g., HPLC)

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(HRMS)

IR Spectroscopy

Structure Elucidation
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Caption: Workflow for the Isolation and Structural Elucidation of Creticoside C.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Creticoside
C: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14861202#creticoside-c-spectroscopic-data-nmr-ms-
ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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